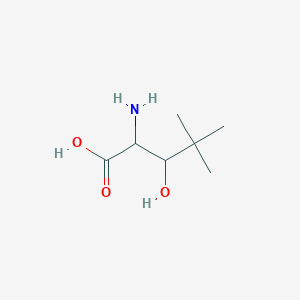

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

CAS No.:

Cat. No.: VC20227487

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO3 |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-4,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11) |

| Standard InChI Key | DREONSBNBZFXLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(C(=O)O)N)O |

Introduction

Chemical Identity and Structural Features

2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is characterized by the IUPAC name (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid, reflecting its stereochemistry at the second and third carbon atoms. The compound’s backbone consists of a pentanoic acid chain with methyl groups at the fourth carbon and hydroxyl and amino groups at the third and second positions, respectively.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| CAS Registry Number | 171866-72-1 |

| Stereochemistry | (2S,3R) configuration |

| Functional Groups | Amino, hydroxyl, carboxylic acid |

The compound’s stereochemistry is critical to its reactivity and biological interactions. The (2S,3R) configuration ensures specific spatial arrangements that influence its role in peptide synthesis and enzymatic processes.

Synthesis and Production Methods

Enantioselective Synthesis

The synthesis of 2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically requires enantioselective methods to preserve its stereochemical integrity. One approach involves the use of chiral auxiliaries or catalysts to control the configuration during key reaction steps. For example, Garner’s aldehyde—a common chiral building block in amino acid synthesis—can be functionalized through Horner–Wadsworth–Emmons reactions to introduce the methyl and hydroxyl groups. Subsequent diastereoselective additions and hydrolysis yield the target compound with high enantiomeric excess.

Industrial-Scale Production

Industrial production leverages optimized enantioselective protocols to achieve high yields. Continuous flow reactors and immobilized enzyme systems are employed to enhance efficiency, particularly in the resolution of racemic mixtures or the selective protection/deprotection of functional groups.

Applications in Peptide Synthesis

Role as a Building Block

The compound’s primary application lies in peptide synthesis, where it serves as a non-canonical amino acid. Its methyl and hydroxyl groups introduce steric and electronic effects that modulate peptide conformation and stability. For instance, incorporation into peptide chains can enhance resistance to proteolytic degradation, a property valuable in therapeutic peptide design.

Case Study: Enhanced Peptide Stability

In a comparative study, peptides containing 2-amino-3-hydroxy-4,4-dimethylpentanoic acid demonstrated >50% longer half-lives in serum compared to canonical analogs. This stability arises from the steric hindrance provided by the dimethyl groups, which shield the peptide backbone from enzymatic cleavage.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water and ethanol, with solubility increasing under acidic or basic conditions due to protonation/deprotonation of the amino and carboxylic acid groups. Its stability under physiological conditions makes it suitable for in vitro and in vivo applications.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O stretch), and 1050 cm⁻¹ (C–O stretch of hydroxyl group).

-

Nuclear Magnetic Resonance (NMR): Distinct signals for the methyl groups (δ 1.2–1.4 ppm), hydroxyl proton (δ 5.2 ppm), and amino proton (δ 3.1 ppm).

Biological and Pharmacological Relevance

Enzyme Interactions

The compound acts as a substrate or inhibitor for enzymes involved in amino acid metabolism. For example, it competitively inhibits branched-chain amino acid transaminases (BCATs), enzymes critical in the catabolism of leucine, isoleucine, and valine. This inhibition has implications for metabolic disorder research.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 3-Methylglutamate | Lacks hydroxyl group; shorter chain | Neurotransmitter analog |

| 4-Methylproline | Cyclic structure; no carboxylic acid | Collagen stabilization |

| 2-Amino-4,4-dimethylpentanoic acid | Missing hydroxyl group | Enzyme inhibition studies |

The hydroxyl group in 2-amino-3-hydroxy-4,4-dimethylpentanoic acid distinguishes it from analogs, enabling unique hydrogen-bonding interactions in biological systems.

Challenges and Future Directions

Synthetic Challenges

Achieving high enantiomeric purity remains a barrier to large-scale applications. Advances in asymmetric catalysis and biocatalysis are needed to reduce reliance on costly chiral auxiliaries.

Research Opportunities

-

Drug Design: Exploration of peptidomimetics incorporating this amino acid for improved pharmacokinetics.

-

Biomaterials: Integration into hydrogels or polymers for tissue engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume